molecular formula C11H13BrClNO2 B6195309 methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride CAS No. 2680531-28-4

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride

Cat. No.: B6195309
CAS No.: 2680531-28-4
M. Wt: 306.6
InChI Key:
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides or other oxidized products.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
  • 1,2,3,4-Tetrahydroquinoline derivatives

Uniqueness

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to the presence of the bromine atom at the 6-position and the ester group at the 2-position. These structural features confer specific reactivity and biological activity, distinguishing it from other quinoline derivatives .

Properties

CAS No.

2680531-28-4

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.6

Purity

95

Origin of Product

United States

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